molecular formula C19H27NO3S B2736451 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide CAS No. 791844-55-8

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide

Cat. No.: B2736451
CAS No.: 791844-55-8
M. Wt: 349.49
InChI Key: IMIDJONETGFMHA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide (CAS 791844-55-8) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and anticancer research. This compound, with the molecular formula C19H27NO3S and a molecular weight of 349.49 g/mol, features a naphthalene ring system coupled with a bulky 2,4,4-trimethylpentan-2-yl sulfonamide moiety . Sulfonamide derivatives bearing the naphthalene ring system are extensively investigated as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drug development . These compounds are designed to interact with the colchicine-binding site of tubulin, disrupting microtubule formation, which leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . This makes such sulfonamides valuable chemical tools for studying cell division and exploring new oncological therapeutic pathways. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-18(2,3)13-19(4,5)20-24(21,22)17-12-11-16(23-6)14-9-7-8-10-15(14)17/h7-12,20H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIDJONETGFMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. This can be achieved through sulfonation of naphthalene followed by amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Key Reaction Pathway:

Naphthalene-1-sulfonyl chloride+2,4,4-trimethylpentan-2-amine4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide+HCl\text{Naphthalene-1-sulfonyl chloride} + \text{2,4,4-trimethylpentan-2-amine} \rightarrow \text{this compound} + \text{HCl}

Sulfonamide Group (-SO2_22NH-)

  • Hydrolysis : Under strongly acidic or basic conditions, cleavage of the sulfonamide bond could yield naphthalene-1-sulfonic acid and the corresponding amine .

  • Electrophilic Aromatic Substitution : The methoxy group at the 4-position directs electrophiles to the activated 2- and 8-positions of the naphthalene ring.

Comparative Reactivity of Structural Analogues

CompoundKey ReactionObserved Outcome
N-(p-toluenesulfonyl)-N'-t-butylureaReaction with isocyanatesForms herbicidal sulfonylureas
4-Amino-N-(2-methylphenyl)-benzenesulfonamideNucleophilic substitution at NH2_2Enhanced antibacterial activity

Steric and Electronic Effects

  • Steric Hindrance : The bulky 2,4,4-trimethylpentan-2-yl group reduces reactivity at the sulfonamide nitrogen, necessitating harsher conditions for substitution .

  • Lipophilicity : The substituent increases membrane permeability, a trait leveraged in medicinal applications .

Potential Unreported Reactions

Based on analogous sulfonamide chemistry:

  • Alkylation/Acylation : Possible at the sulfonamide nitrogen under high-temperature or catalytic conditions.

  • Oxidation : The methoxy group could undergo demethylation to a hydroxyl group under oxidative conditions.

Research Gaps

No direct studies on hydrolysis, photodegradation, or metabolic pathways of this compound are available in the reviewed literature. Further experimental work is needed to validate inferred reactivity.

Scientific Research Applications

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activities. The presence of the sulfonamide functional group (-SO2NH2) in 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide suggests potential efficacy against bacterial infections. Research indicates that compounds with similar structures often exhibit broad-spectrum antibacterial effects, making this compound a candidate for further investigation in the development of new antibiotics.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Sulfonamides have been documented to reduce inflammation in various biological contexts, which could be beneficial for treating conditions such as arthritis or other inflammatory diseases.

Potential as Antidepressants

Given the structural similarities to other naphthalene-based compounds known for their antidepressant effects (e.g., agomelatine), there is potential for exploring this compound in psychiatric applications. Its unique substituents may enhance its activity at serotonin receptors or other neurochemical targets .

Herbicidal Activity

The sulfonamide class includes compounds that demonstrate herbicidal properties. Research into structurally related sulfonamides shows promise in agricultural applications for weed control. This compound could be evaluated for its effectiveness as a herbicide in specific crops or environments.

Intermediate in Drug Development

Due to its unique structure, this compound may serve as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo further chemical modification makes it a valuable building block in drug discovery processes .

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of various sulfonamides found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that further studies on this specific compound could yield important insights into its potential as an antibiotic agent .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of sulfonamides has highlighted their ability to inhibit inflammatory cytokines. Compounds with similar structural motifs have been shown to reduce markers of inflammation in vitro and in vivo models, indicating that this compound could be investigated for similar effects .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and alkyl groups may influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives share a common core structure but differ in substituents, which critically modulate their properties. Below is a comparison with key analogues:

Substituent Effects on the Naphthalene Core

  • 4-Ethoxy-N-(2-Furylmethyl)Naphthalene-1-Sulfonamide (CAS: 314028-90-5): Substituents: Ethoxy group at the 4-position; furylmethyl group on the sulfonamide nitrogen. Molecular Weight: ~348.4 g/mol (C₁₇H₁₇NO₄S). Key Differences: The ethoxy group (vs.
  • 4-Methoxy-N-(2-Phenylethyl)Naphthalene-1-Sulfonamide (CAS: 457960-43-9): Substituents: Phenethyl group on the sulfonamide nitrogen. Molecular Weight: 341.42 g/mol (C₁₉H₁₉NO₃S). Key Differences: The phenethyl group provides a flexible aromatic moiety, which may improve membrane permeability compared to the rigid 2,4,4-trimethylpentan-2-yl group .

Impact of Sulfonamide Nitrogen Substituents

  • 4-Methoxy-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Naphthalene-1-Sulfonamide :

    • Substituents: Tetramethylpiperidine group on the sulfonamide nitrogen.
    • Molecular Weight: 376.52 g/mol (C₂₀H₂₈N₂O₃S).
    • Key Differences: The piperidine group introduces basicity and conformational rigidity, contrasting with the branched alkyl group in the target compound. This may affect solubility and metabolic stability .
  • (S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)Methyl)-4-Methylbenzenesulfonamide :

    • Substituents: Chiral benzhydryl moiety attached to the sulfonamide nitrogen.
    • Stereochemical Purity: 99% enantiomeric excess.
    • Key Differences: The chiral center and bulky benzhydryl group enhance stereoselective interactions, making this compound relevant in asymmetric catalysis or chiral recognition studies .

Physicochemical and Functional Comparisons

Table 1: Structural and Molecular Properties

Compound Name Substituents (Naphthalene/Sulfonamide) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-OCH₃; N-(2,4,4-trimethylpentan-2-yl) C₂₀H₂₇NO₃S ~361.5* Bulky alkyl group for steric effects
4-Ethoxy-N-(2-Furylmethyl) Analogue 4-OCH₂CH₃; N-(furylmethyl) C₁₇H₁₇NO₄S 348.4 Ethoxy enhances lipophilicity
4-Methoxy-N-(2-Phenylethyl) Analogue 4-OCH₃; N-(phenethyl) C₁₉H₁₉NO₃S 341.42 Flexible aromatic substituent
4-Methoxy-N-(Tetramethylpiperidin-4-yl) 4-OCH₃; N-(piperidine) C₂₀H₂₈N₂O₃S 376.52 Basic nitrogen for H-bonding

*Estimated based on molecular formula.

Table 2: Functional Comparisons

Compound Name Potential Applications Notable Properties
Target Compound Drug discovery, enzyme inhibition High steric bulk may hinder binding
4-Ethoxy-N-(2-Furylmethyl) Analogue Antimicrobial agents Heteroaromatic group for target binding
(S)-N-(Benzhydryl) Analogue Asymmetric catalysis High enantiomeric purity (99% ee)
Pyrazine-Based HTL Compounds (e.g., DNB) Organic electronics HOMO: -5.03 eV; LUMO: -2.46 eV

Research Findings and Implications

  • Synthetic Flexibility : Sulfonamides like the target compound are synthesized via nucleophilic substitution or coupling reactions, as seen in analogues (e.g., using potassium carbonate and DMF for sulfonamide formation).
  • Thermal Stability : Pyrazine-based sulfonamides decompose above 400°C, suggesting that the target compound may also exhibit high thermal resistance due to aromatic stabilization.
  • Biological Relevance : Bulky substituents on the sulfonamide nitrogen (e.g., 2,4,4-trimethylpentan-2-yl) could reduce metabolic clearance but may also limit bioavailability due to poor solubility.

Biological Activity

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is a sulfonamide compound characterized by a naphthalene core with a methoxy group and a bulky aliphatic substituent. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. Sulfonamides are known for their antibacterial and anti-inflammatory properties, making them valuable in pharmaceutical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H25NO2S\text{C}_{16}\text{H}_{25}\text{N}\text{O}_2\text{S}

Antibacterial Properties

Sulfonamides generally exhibit broad-spectrum antibacterial activity by inhibiting bacterial folic acid synthesis. The specific activity of this compound has not been extensively documented in clinical studies; however, the structural features suggest it may possess similar properties to other known sulfonamides.

Anti-inflammatory Effects

The presence of the sulfonamide group is associated with anti-inflammatory effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Research Findings

Recent studies have explored the synthesis and potential applications of this compound. The following table summarizes key findings related to its biological activity:

StudyFindings
Smolecule (2023) Identified the compound's potential applications in pharmaceuticals, particularly in antibacterial and anti-inflammatory contexts.
PubChem Highlighted the sulfonamide's structural features that may enhance lipophilicity and alter pharmacokinetic profiles compared to simpler sulfonamides.
Comparative Analysis Similar compounds like 4-Amino-N-(2-methylphenyl)-benzenesulfonamide showed strong antibacterial properties, suggesting that structural modifications could influence activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a naphthalene sulfonyl chloride precursor with 2,4,4-trimethylpentan-2-amine. Key steps include:
  • Reaction Conditions : Use dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to generate the oxyanion intermediate, followed by addition of the amine .
  • Purification : Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) is recommended for final purification .
  • Critical Parameters : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to optimize yield and minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.9 ppm for OCH₃), sulfonamide NH (δ ~7.5 ppm, broad), and tert-alkyl protons (δ ~1.1–1.4 ppm) in DMSO-d₆ or CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass matching the formula C₂₀H₂₇NO₃S (calc. 361.1684) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and aromatic C-H bending .

Q. How can researchers optimize purification strategies for this sulfonamide?

  • Methodological Answer :
  • Recrystallization : Use ethanol or methanol to isolate high-purity crystals. Slow cooling enhances crystal formation.
  • Chromatography : For complex mixtures, employ reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) .
  • Purity Validation : Confirm via melting point analysis and HPLC-UV (λ = 254 nm) to detect impurities below 1% .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index and integrate reflections with programs like SAINT or APEX3 .
  • Refinement in SHELXL :
  • Apply anisotropic displacement parameters for non-H atoms.
  • Constrain the methoxy group using AFIX 137 and refine the sulfonamide torsion angles with DFIX .
  • Validation : Check for outliers using WinGX’s PARST and PLATON’s ADDSYM to detect missed symmetry .

Q. What experimental designs are recommended for toxicological assessment of this compound?

  • Methodological Answer :
  • Inhalation Studies : Expose laboratory mammals (e.g., rats) to aerosolized compound (0.1–10 mg/m³) for 28 days. Monitor respiratory effects (e.g., lung histopathology) and systemic outcomes (hepatic/renal function) .
  • Oral Toxicity : Administer via gavage (50–500 mg/kg) and evaluate gastrointestinal effects (e.g., mucosal erosion) and hematological parameters (CBC, platelet count) .
  • Data Analysis : Use ANOVA with post-hoc Dunnett’s test to compare treatment groups against controls. Report LD₅₀ values with 95% confidence intervals .

Q. How can computational methods predict the physicochemical properties of this sulfonamide?

  • Methodological Answer :
  • LogP Calculation : Use Molinspiration or ACD/Labs software with atom-based contributions. Expected LogP ~4.2 due to hydrophobic tert-alkyl and naphthalene groups .
  • pKa Estimation : Apply MarvinSketch’s pKa module. The sulfonamide NH is weakly acidic (predicted pKa ~10.5), while the methoxy group is non-ionizable .
  • Molecular Dynamics (MD) : Simulate solvation in water:octanol systems (GROMACS) to validate partitioning behavior .

Q. How can researchers resolve contradictions between crystallographic and computational structural data?

  • Methodological Answer :
  • Torsion Angle Discrepancies : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data. Adjust computational constraints (e.g., dihedral angles) to match experimental values .
  • Electron Density Mismatches : Use Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C-H···O) missed in computational models .

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